![molecular formula C20H17F3N2O5 B2435449 1-(benzo[d][1,3]dioxole-5-carbonyl)-N-(4-(trifluoromethoxy)benzyl)azetidine-3-carboxamide CAS No. 1396845-83-2](/img/structure/B2435449.png)
1-(benzo[d][1,3]dioxole-5-carbonyl)-N-(4-(trifluoromethoxy)benzyl)azetidine-3-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
The compound contains a benzo[d][1,3]dioxole moiety, which is a type of aromatic ether that is often found in various pharmaceuticals and natural products . It also contains a trifluoromethoxy group attached to a benzyl group, which could potentially increase the compound’s lipophilicity and metabolic stability .
Molecular Structure Analysis
The molecular structure of this compound would likely be planar due to the presence of the aromatic rings. The trifluoromethoxy group might introduce some steric hindrance .Chemical Reactions Analysis
The compound could potentially undergo various chemical reactions. For example, the benzo[d][1,3]dioxole moiety could potentially undergo electrophilic aromatic substitution reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would likely depend on the functional groups present. For example, the presence of the trifluoromethoxy group could potentially increase the compound’s lipophilicity .Scientific Research Applications
Medicinal Chemistry and Drug Development
Benzo[d][1,3]dioxole derivatives serve as valuable starting materials for synthesizing bioactive compounds. Researchers have explored their pharmacological properties due to their wide range of biological and therapeutic effects . Specifically, this compound could be investigated for its potential as:
- Antifungal Agents : Preliminary studies indicate that certain derivatives (such as 4a, 4c, 4g, and 4h) exhibit excellent antifungal activity .
- Antibacterial Agents : Compounds 4a and 4d demonstrate promising antibacterial activity .
Insecticides and Pest Control
The compound’s structure suggests it could be relevant in the field of pest management:
- Insecticides : Benzo[d][1,3]dioxole derivatives are structural units in insecticides. Investigating their efficacy against specific pests could be valuable .
Anticonvulsant Properties
Recent research has highlighted the anticonvulsant potential of related compounds:
- Anticonvulsant Activity : Compound 3c, a derivative, has shown significant protective effects against MES-induced seizures in mice. Its high protection index (TD50/ED50) makes it comparable to reference antiepileptic drugs .
Chitinase Inhibition
Exploring the inhibition of multiple chitinases simultaneously could lead to outstanding insecticidal activity:
- Chitinase Inhibitors : Inhibiting various chitinases simultaneously may enhance insecticidal properties. Understanding the interaction with three chitinases and the differences in biological activity could contribute to more effective insect control in sustainable agriculture .
Metal-Organic Frameworks (MOFs)
Dioxole-functionalized MOFs have been synthesized:
- Metal-Organic Frameworks : Combination of benzo[d][1,3]dioxole-4,7-dicarboxylic acid with Zn(II) yields isoreticular metal-organic frameworks (IRMOF-1-dioxole) or other related structures. These materials have potential applications in gas storage, catalysis, and separation .
properties
IUPAC Name |
1-(1,3-benzodioxole-5-carbonyl)-N-[[4-(trifluoromethoxy)phenyl]methyl]azetidine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H17F3N2O5/c21-20(22,23)30-15-4-1-12(2-5-15)8-24-18(26)14-9-25(10-14)19(27)13-3-6-16-17(7-13)29-11-28-16/h1-7,14H,8-11H2,(H,24,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LVCOGUVBVIGGSU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1C(=O)C2=CC3=C(C=C2)OCO3)C(=O)NCC4=CC=C(C=C4)OC(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H17F3N2O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
422.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-[2-[(2-Methylphenyl)methylsulfanyl]-4,5-dihydroimidazol-1-yl]-2-phenoxyethanone](/img/structure/B2435366.png)
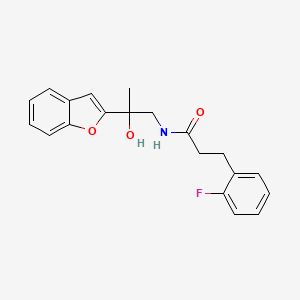
![2-Chloro-N-[2-(3-oxo-1,4-benzoxazin-4-yl)ethyl]acetamide](/img/structure/B2435369.png)

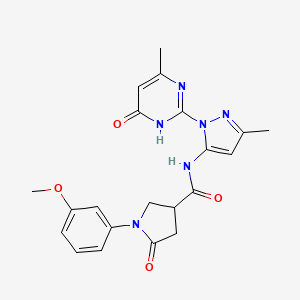
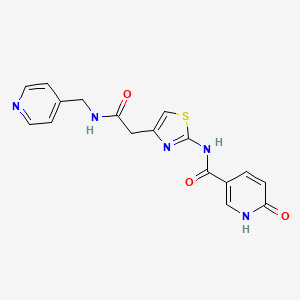
![3-[(2,4-Dichlorophenyl)methylsulfonyl]-1,5-dimethylpyrazolo[3,4-d]pyridazin-4-one](/img/structure/B2435376.png)
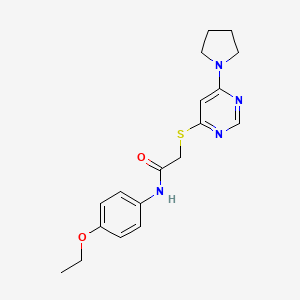
![3-{[(2-methylphenyl)sulfanyl]methyl}-2,3-dihydro-5H-[1,3]thiazolo[2,3-b]quinazolin-5-one](/img/structure/B2435383.png)
![(1-methyl-3-phenyl-5-{[3-(trifluoromethyl)phenyl]sulfanyl}-1H-pyrazol-4-yl)methyl 3,5-bis(trifluoromethyl)benzenecarboxylate](/img/structure/B2435384.png)
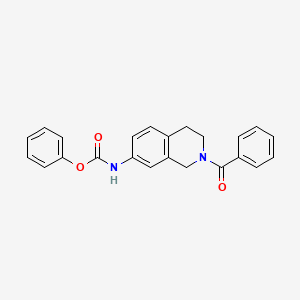
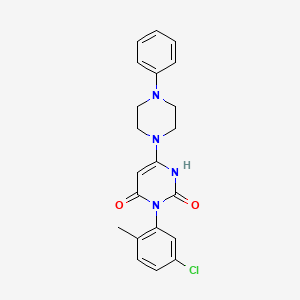
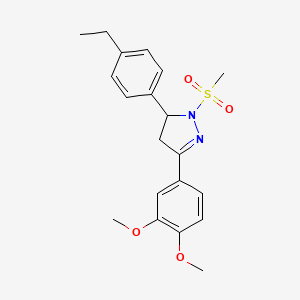
![3-(3-{[3-(3,5-dimethyl-1H-pyrazol-1-yl)-6-oxo-1,6-dihydropyridazin-1-yl]methyl}azetidin-1-yl)pyrazine-2-carbonitrile](/img/structure/B2435388.png)